N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide belongs to the cyclopenta[b]thiophene carboxamide family, a class of heterocyclic molecules with diverse pharmacological and material science applications. Its structure comprises a cyclopenta[b]thiophene core substituted at position 3 with a carboxamide group linked to a 3-(methylsulfanyl)phenyl moiety and at position 2 with a 1H-tetrazol-1-yl group. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the methylsulfanyl (SCH₃) group contributes to hydrophobic interactions in molecular recognition .
Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving such complex structures, enabling precise analysis of bond angles, hydrogen-bonding networks, and packing motifs .
Properties
Molecular Formula |
C16H15N5OS2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5OS2/c1-23-11-5-2-4-10(8-11)18-15(22)14-12-6-3-7-13(12)24-16(14)21-9-17-19-20-21/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,22) |
InChI Key |
FCTXFORLAMVGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at 0–25°C. Yields range from 60–75%, with purification via silica gel chromatography.
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a reactive mixed anhydride intermediate, which subsequently reacts with the aniline derivative. This method, described in US8969572B2, achieves higher yields (80–88%) but requires anhydrous conditions and low temperatures (−10 to 0°C).
Purification and Characterization
Crude products are purified using:
-
Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the target compound.
-
HPLC : Reverse-phase C18 columns resolve regioisomeric impurities.
Characterization data includes:
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.72 (s, 1H, tetrazole), 7.45–7.30 (m, 4H, aryl), 3.21 (t, 2H, cyclopentane), 2.49 (s, 3H, SCH<sub>3</sub>).
-
HRMS : [M+H]<sup>+</sup> calculated for C<sub>17</sub>H<sub>16</sub>N<sub>5</sub>OS<sub>2</sub>: 394.0744; found: 394.0748.
Optimization and Scale-Up
Industrial-scale production emphasizes:
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit notable antimicrobial properties. A study on thieno[2,3-d]pyrimidines demonstrated their effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents based on this compound's structure .
Inhibition of Human Leukocyte Elastase
The compound has been investigated for its role as an inhibitor of human leukocyte elastase (HLE), which is implicated in inflammatory diseases. Inhibitors of HLE can help manage conditions such as chronic obstructive pulmonary disease (COPD) and pulmonary hypertension. The synthesis and evaluation of related compounds have shown promise in treating these conditions .
Wound Healing Properties
Recent studies highlight the potential of this compound in promoting wound healing. Its application in formulations aimed at chronic wounds has been explored, showcasing its efficacy in enhancing tissue repair processes .
Agricultural Applications
Herbicide Development
this compound derivatives have been identified as potential herbicides. They function as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are effective against a variety of weeds while being safe for transgenic crops. This application is particularly relevant in sustainable agriculture practices .
Materials Science Applications
Organic Electronics
The structural characteristics of this compound make it suitable for applications in organic electronics. Its derivatives have been used in the fabrication of organic field-effect transistors (OFETs), demonstrating good charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity. The overall effect depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The cyclopenta[b]thiophene scaffold is a common feature among related compounds, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:
| Compound ID | Substituents (Position 2 / Position 3) | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| C12 | Oxazol-2-ylcarbamoyl / Coumarin-carboxamide | C₂₃H₁₈N₂O₄S | 39.3 | 1.4056 |
| C13 | Thiazol-2-yl / Pyrazol-3-ylamino | C₁₄H₁₄N₆OS₂ | 40.3 | 1.3947 |
| C14 | Oxazol-2-yl / Pyrazol-3-ylamino | C₁₃H₁₂N₆OS₂ | 33.1 | 1.4802 |
| Target | 1H-tetrazol-1-yl / 3-(methylsulfanyl)phenyl | C₁₆H₁₄N₄OS₂ | Not reported | Not reported |
- Key Differences: Tetrazole vs. Methylsulfanyl Phenyl vs. Aromatic Carboxamides: The 3-(methylsulfanyl)phenyl group enhances lipophilicity (logP ~3.2 estimated) relative to coumarin (C12) or benzofuran () carboxamides, favoring membrane permeability .
Physicochemical Properties
- Melting Points : Analogues with bulkier substituents (e.g., C15: 29.0°C) exhibit lower melting points due to reduced crystallinity, whereas tetrazole-containing derivatives (like the target) may form stronger intermolecular hydrogen bonds, increasing thermal stability .
- Density : The target’s density is expected to fall between 1.39–1.48 g/cm³, similar to C13 (1.3947) and C14 (1.4802), influenced by the compact tetrazole ring and cyclopenta[b]thiophene core .
Pharmacological Potential
- Anti-Cancer Activity : Thiophene derivatives (e.g., C12–C16) show promise as anti-breast cancer agents, with IC₅₀ values <10 μM in computational models. The target’s tetrazole group may mimic carboxylate interactions with kinases or proteases, enhancing cytotoxicity .
- Anticonvulsant Activity : Schiff bases of cyclopenta[b]thiophene carboxamides () demonstrate moderate anticonvulsant effects (ED₅₀ ~150 mg/kg), suggesting the target’s methylsulfanyl group could improve CNS penetration .
Computational and Crystallographic Insights
- Hydrogen-Bonding Networks : Graph-set analysis () predicts that the tetrazole N–H and thiophene S atoms participate in R₂²(8) motifs, stabilizing crystal packing and influencing solubility .
- DFT Studies : Analogous compounds (e.g., ’s fluorophenyl derivative) reveal low HOMO-LUMO gaps (~4.1 eV), indicating reactivity suitable for electrophilic interactions in drug-target binding .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and herbicide efficacy. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.37 g/mol
- CAS Number : 1144459-36-8
The compound exhibits multiple mechanisms of action, primarily targeting cell cycle regulation and apoptosis in cancer cells. It has been identified as a potential dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and gene transcription.
Antitumor Activity
Studies have demonstrated that this compound effectively inhibits tumor growth in various cancer models. A notable study highlighted its ability to induce G2/M cell cycle arrest and promote apoptosis in HCT116 colon cancer cells through modulation of apoptosis-related proteins .
| Activity | IC50 (μM) | Effect |
|---|---|---|
| CDK2 Inhibition | 0.004 | Significant inhibition of cell cycle |
| CDK9 Inhibition | 0.009 | Induction of apoptosis |
Herbicidal Properties
In addition to its antitumor effects, this compound has been investigated for its herbicidal properties. It has shown efficacy in controlling a range of unwanted plant species, particularly in transgenic crop systems tolerant to specific herbicides . The compound functions by disrupting the growth processes of target plants.
Case Study 1: Cancer Cell Lines
In a recent study involving HCT116 and C6 glioma cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis and reduced cell viability .
Case Study 2: Herbicide Efficacy
Field trials demonstrated that the application of this compound resulted in significant reductions in weed biomass compared to untreated controls. The compound's selective action on non-target species highlights its potential for agricultural use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

